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molecular formula C18H19NO3 B2913352 Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate CAS No. 950691-63-1

Methyl 1-(diphenylmethyl)-3-hydroxyazetidine-3-carboxylate

Cat. No. B2913352
M. Wt: 297.354
InChI Key: YJUZLNDEYLMQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07919519B2

Procedure details

A reactor was charged with methyl 1-benzhydryl-3-hydroxyazetidine-3-carboxylate (1.6 g, 5.4 mmol), 10% Pd/C (0.300 g, 2.8 mmol), and glacial acetic acid (0.300 mL, 5.2 mmol) in MeOH (30 mL). The mixture was allowed to stir for 3 h under 50 psig of H2. The crude was filtered through Celite and rinsed with MeOH. After evaporation, the solid was rinsed with Et2O to give methyl 3-hydroxyazetidine-3-carboxylate as the acetic acid salt. 1H NMR (300 MHz, DMSO-d6) δ ppm 3.74 (d, J=9.1 Hz, 2H), 3.69 (s, 3H), 3.44 (d, J=8.9 Hz, 2H), 1.88 (s, 3H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:14]1[CH2:17][C:16]([OH:22])([C:18]([O:20][CH3:21])=[O:19])[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.C(O)(=O)C>CO.[Pd]>[OH:22][C:16]1([C:18]([O:20][CH3:21])=[O:19])[CH2:17][NH:14][CH2:15]1

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(C(=O)OC)O
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
0.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
to stir for 3 h under 50 psig of H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crude was filtered through Celite
WASH
Type
WASH
Details
rinsed with MeOH
CUSTOM
Type
CUSTOM
Details
After evaporation
WASH
Type
WASH
Details
the solid was rinsed with Et2O

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1(CNC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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